molecular formula C17H14N2O3 B11558557 Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate

Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate

Cat. No.: B11558557
M. Wt: 294.30 g/mol
InChI Key: RNDTZTWLCFIMFK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an ethyl ester group, a benzoate moiety, and an oxindole core, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate typically involves the condensation of 2-oxoindoline-3-carbaldehyde with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxindole moiety to its reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate or oxindole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate involves its interaction with specific molecular targets within cells. The oxindole core is known to interact with proteins involved in the regulation of the cell cycle and apoptosis. This interaction can lead to the activation or inhibition of these proteins, ultimately affecting cell proliferation and survival. The compound may also modulate signaling pathways related to cancer progression, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    2-oxoindoline-based acetohydrazides: These compounds share the oxindole core and have shown similar biological activities, particularly in anticancer research.

    Spiroindole and spirooxindole derivatives: These compounds also contain the oxindole moiety and have been studied for their diverse biological activities, including antimicrobial and antitumor properties.

Uniqueness

Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate is unique due to its specific structure, which combines the oxindole core with a benzoate moiety. This combination may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)11-7-9-12(10-8-11)18-15-13-5-3-4-6-14(13)19-16(15)20/h3-10H,2H2,1H3,(H,18,19,20)

InChI Key

RNDTZTWLCFIMFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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